molecular formula C12H20O4 B3060969 8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid CAS No. 18012-57-2

8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid

Cat. No.: B3060969
CAS No.: 18012-57-2
M. Wt: 228.28 g/mol
InChI Key: WWJUOYQDFLJRQP-UHFFFAOYSA-N
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Description

8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid: is a complex organic compound belonging to the class of naphthalene derivatives. This compound features multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler naphthalene derivatives. One common approach is the Diels-Alder reaction , where a diene and a dienophile undergo a cycloaddition reaction to form the naphthalene core structure. Subsequent steps may include oxidation and hydroxylation reactions to introduce the hydroxyl groups and carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Removal of oxygen atoms or reduction of double bonds, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : Replacement of one functional group with another, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: : Halogens (e.g., chlorine, bromine) and alkyl halides (e.g., methyl iodide) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: : Formation of alkanes or alkenes.

  • Substitution: : Formation of halogenated compounds or alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a carboxylic acid group. Similar compounds include:

  • Naphthalene derivatives: : Other naphthalene-based compounds with different functional groups.

  • Hydroxynaphthalene derivatives: : Compounds with hydroxyl groups on the naphthalene ring.

  • Carboxynaphthalene derivatives: : Compounds with carboxylic acid groups on the naphthalene ring.

These similar compounds may have different properties and applications based on their structural differences.

Properties

IUPAC Name

8,8a-dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11-5-2-3-9(13)12(11,16)7-8(4-6-11)10(14)15/h8-9,13,16H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUOYQDFLJRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1(CC(CC2)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311880
Record name 8,8a-dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18012-57-2
Record name NSC246167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,8a-dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid

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